molecular formula C9H9BO3 B8319683 [4-(3-hydroxy-1-propynyl)phenyl]boronic Acid

[4-(3-hydroxy-1-propynyl)phenyl]boronic Acid

Cat. No. B8319683
M. Wt: 175.98 g/mol
InChI Key: DZGWJSMSIAHVMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(3-hydroxy-1-propynyl)phenyl]boronic Acid is a useful research compound. Its molecular formula is C9H9BO3 and its molecular weight is 175.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9BO3

Molecular Weight

175.98 g/mol

IUPAC Name

[4-(3-hydroxyprop-1-ynyl)phenyl]boronic acid

InChI

InChI=1S/C9H9BO3/c11-7-1-2-8-3-5-9(6-4-8)10(12)13/h3-6,11-13H,7H2

InChI Key

DZGWJSMSIAHVMX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C#CCO)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyrrolidine (100 mL) was added to a mixture of 4-iodophenylboronic acid (19.83 g, 80.01 mol) and Pd(Ph3P)4 (0.93 g, 0.80 mmol) and the mixture was stirred for 5 min to give a solution. The solution was cooled to 0° C. and propargyl alcohol (9.4 mL, 161.5 mol) was added. The resulting solution was stirred for 1 h at 0° C. and 18 h at room temperature and then concentrated in vacuo. The residue was diluted with 2 N NaOH (200 ml), washed with dichloromethane (2×100 mL), cooled to 0° C., and acidified with 10% HCl. The precipitated solids were isolated by filtration, washed with water and dried in vacuo to provided 12.76 g (91%) of the title compound as a tan solid. MS 175 (M−H)−.
Quantity
9.4 mL
Type
reactant
Reaction Step One
Quantity
19.83 g
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
catalyst
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
91%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.